1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine
Description
Properties
Molecular Formula |
C14H18N4O2S |
|---|---|
Molecular Weight |
306.39 g/mol |
IUPAC Name |
1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine |
InChI |
InChI=1S/C14H18N4O2S/c1-17-7-9-18(10-8-17)21(19,20)13-4-2-3-12(11-13)14-5-6-15-16-14/h2-6,11H,7-10H2,1H3,(H,15,16) |
InChI Key |
PXMXOWDRIFFFDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=NN3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Ring
The pyrazole moiety is typically synthesized via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For instance, phenylhydrazine reacts with 1-acetoacetyl piperazine derivatives under reflux in ethanol or tetrahydrofuran (THF) to form the pyrazole ring. A representative reaction involves:
-
Condensation : Heating phenylhydrazine with 1-acetoacetyl-4-tert-butoxycarbonyl piperazine in ethanol at 75–85°C for 2–3 hours yields an intermediate hydrazone.
-
Cyclization : Using Lawesson’s reagent (2.4 equivalents) in THF at 50–55°C facilitates cyclization to the pyrazole ring, achieving yields up to 87%.
Critical Parameters :
Piperazine Sulfonylation
Introduction of the sulfonyl group to the phenyl ring precedes or follows pyrazole formation, depending on the route. A common strategy involves:
-
Sulfonation : Treating 3-bromophenylpiperazine with chlorosulfonic acid to form the sulfonyl chloride intermediate.
-
Nucleophilic Substitution : Reacting the sulfonyl chloride with methylpiperazine in dichloromethane (DCM) under basic conditions (e.g., triethylamine).
Example Protocol :
-
Sulfonyl Chloride Synthesis : 3-Bromophenylpiperazine (1 equiv) reacts with ClSO₃H (1.2 equiv) in DCM at 0°C for 2 hours.
-
Coupling : The sulfonyl chloride intermediate is treated with 1-methylpiperazine (1.1 equiv) and triethylamine (2 equiv) at room temperature for 12 hours.
Yield Optimization :
-
Temperature Control : Maintaining 0°C during sulfonation minimizes side reactions.
-
Stoichiometry : Excess methylpiperazine (1.1 equiv) ensures complete substitution.
Coupling of Pyrazole and Sulfonylpiperazine Moieties
The final step involves coupling the pyrazole-bearing phenyl ring with the sulfonylated piperazine. Two approaches dominate:
Suzuki-Miyaura Cross-Coupling
Nucleophilic Aromatic Substitution
-
Reagents : 3-(Pyrazol-5-yl)phenol, sulfonyl chloride, and K₂CO₃ in DMF.
-
Yield : 68–72%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature (°C) | Yield Improvement |
|---|---|---|---|
| Pyrazole Cyclization | THF | 50–55 | 87% vs. 72% (EtOH) |
| Sulfonylation | DCM | 0–25 | 89% vs. 65% (DMF) |
| Coupling | Toluene/EtOH | 110 | 75% vs. 60% (THF) |
Key Findings :
Catalytic Systems
-
Pd/C Hydrogenation : Effective for deprotecting tert-butoxycarbonyl (Boc) groups post-cyclization, yielding 86% pure product.
-
Palladium Ligands : BINAP increases cross-coupling efficiency by 15% compared to PPh₃.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | High regioselectivity | Requires palladium catalyst | 75 |
| Nucleophilic Substitution | No transition metals | Limited to activated aryl rings | 68 |
| One-Pot Cyclization | Fewer purification steps | Sensitive to moisture | 87 |
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the pyrazole ring or the sulfonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted pyrazoles .
Scientific Research Applications
Diabetes Management
One of the notable applications of 1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine is its use in managing type 2 diabetes mellitus. The compound has been studied as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibitors of DPP-IV are crucial in enhancing insulin secretion and reducing blood glucose levels in diabetic patients.
Case Study: Teneligliptin
The compound is structurally related to teneligliptin, which is marketed in Japan for diabetes treatment. Research indicates that teneligliptin effectively lowers HbA1c levels and improves glycemic control in patients with type 2 diabetes mellitus .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those related to 1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine. The pyrazole ring has been associated with various mechanisms that inhibit cancer cell proliferation and induce apoptosis.
Research Findings
A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against several cancer cell lines, suggesting that the incorporation of the pyrazole moiety enhances the anticancer properties .
Mechanism of Action
The mechanism of action of 1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes, such as dipeptidyl peptidase-4, which is involved in glucose metabolism.
Receptor Binding: It binds to specific receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound influences pathways related to cell signaling, apoptosis, and autophagy.
Comparison with Similar Compounds
1-[(1-Ethyl-5-Methyl-1H-Pyrazol-4-yl)Sulfonyl]Piperazine
- Molecular Formula : C₁₀H₁₈N₄O₂S
- Molecular Weight : 258.34 g/mol
- Key Differences :
1-(3,4-Dichloro-Benzyl)-4-(1-Ethyl-5-Methyl-1H-Pyrazole-4-Sulfonyl)-Piperazine
- Molecular Formula : C₁₇H₂₂Cl₂N₄O₂S
- Molecular Weight : 425.35 g/mol
- The ethyl and methyl groups on pyrazole may alter electronic properties compared to the unsubstituted pyrazole in the target compound .
Piperazine Derivatives with Aryl Sulfonyl and Heterocyclic Moieties
4-(1H-Pyrazol-4-yl)-1-[4-(4-Trifluoromethylphenyl)Piperazin-1-yl]Butan-1-one
- Molecular Formula : C₁₉H₂₂F₃N₅O
- Molecular Weight : 405.41 g/mol
- Key Differences: Replaces the sulfonyl group with a ketone linker and introduces a trifluoromethylphenyl group on piperazine.
1-((4-Fluorophenyl)Sulfonyl)-4-((1-(4-Methoxyphenyl)-1H-Tetrazol-5-yl)Methyl)Piperazine
- Molecular Formula : C₁₉H₂₁FN₆O₃S
- Molecular Weight : 432.5 g/mol
- Key Differences :
Compounds with Extended Conjugated Systems
3-[3-(1H-Pyrazol-5-yl)Phenyl]-2-Sulfanylidene-1H-Quinazolin-4-one
- Molecular Formula : C₁₇H₁₁N₅OS
- Molecular Weight : 341.37 g/mol
- Key Differences: Integrates a quinazolinone core, enabling planar stacking interactions with biological targets.
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Pyrazole Position : Pyrazole at position 5 (target compound) vs. position 4 (e.g., compound 2.1.1) affects binding orientation in enzymatic pockets .
- Halogenation : Dichlorobenzyl groups (compound 2.1.2) introduce steric bulk and halogen bonding but may increase toxicity .
- Tetrazole vs. Pyrazole : Tetrazole (compound 2.2.2) offers higher acidity (pKa ~4.5) compared to pyrazole (pKa ~14), influencing ionization state under physiological conditions .
Pharmacokinetic Implications
Biological Activity
1-Methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine, a compound characterized by its unique pyrazole and piperazine moieties, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 298.38 g/mol. It features a piperazine ring substituted with a sulfonyl group and a pyrazole moiety, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.38 g/mol |
| CAS Number | 401566-79-8 |
| Purity | >95% |
Synthesis
The synthesis of 1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of piperazine derivatives with pyrazole-containing compounds under acidic conditions to form the target sulfonamide product.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives, including 1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine. For instance, a recent study demonstrated that derivatives with similar structures showed significant cytotoxicity against various cancer cell lines:
- IC50 Values : The compound exhibited IC50 values ranging from 60 nM to over 500 nM against different cancer cell lines such as HEPG2 (liver cancer) and MCF (breast cancer), indicating potent activity against these malignancies .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 1-Methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine | HEPG2 | 428 |
| MCF | 580 | |
| NUGC | 60 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. For example, derivatives of pyrazoles have shown effectiveness against strains such as E. coli and S. aureus, suggesting that modifications in the structure can enhance antimicrobial efficacy .
Anti-inflammatory Effects
Research has suggested that pyrazole derivatives can act as anti-inflammatory agents. The sulfonamide group in the structure may contribute to this effect by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Studies
- Cytotoxicity Evaluation : A study conducted by Ezz El-Arab et al. involved synthesizing various pyrazole derivatives and assessing their cytotoxicity using the Brine-Shrimp Lethality Assay. The findings indicated that certain derivatives exhibited significant cytotoxic effects, supporting the potential use of these compounds in cancer therapy .
- Antimicrobial Screening : Another investigation focused on the synthesis of thiazole-pyrazole hybrids demonstrated promising antimicrobial activity against multiple bacterial strains, reinforcing the versatility of pyrazole derivatives in medicinal applications .
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used to synthesize 1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine, and how are reaction conditions optimized for purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between pyrazole-amine derivatives and chlorobenzyl intermediates under basic conditions (e.g., potassium carbonate). Catalysts like acid or base are used to enhance reaction rates, followed by purification via recrystallization or chromatography . Key optimizations include inert atmospheres (e.g., nitrogen) to prevent side reactions and temperature control (e.g., reflux in methanol) .
| Key Reaction Parameters |
|---|
| Solvent: Methanol/DMSO |
| Catalyst: K₂CO₃ or NaH |
| Temperature: 60–80°C |
| Purification: Column chromatography |
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are essential for verifying functional groups (e.g., sulfonyl, pyrazole). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using SHELX software) resolves 3D configurations . Thin-layer chromatography (TLC) monitors reaction progress .
Q. How do physicochemical properties like solubility and melting point influence biological assay design?
- Methodological Answer : Solubility in DMSO or methanol determines solvent choice for in vitro assays. Melting point (e.g., 107–108°C) and density (1.19 g/cm³) guide storage and handling protocols. These properties are measured via differential scanning calorimetry (DSC) and gravimetric analysis .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX refine the sulfonyl-piperazine interaction in this compound?
- Methodological Answer : SHELX refines crystal structures by modeling electron density maps and optimizing bond angles. For sulfonyl-piperazine derivatives, hydrogen bonding between the sulfonyl group and adjacent residues is analyzed using SHELXL’s restraints and twin refinement for high-resolution data .
| SHELX Parameters |
|---|
| Resolution: <1.0 Å |
| R-factor: <0.05 |
| Twin law: Twofold rotation |
Q. What strategies guide structure-activity relationship (SAR) studies when modifying pyrazole or sulfonyl groups?
- Methodological Answer : Systematic substitution of pyrazole (e.g., ethyl/methyl groups) and sulfonyl linkages is evaluated via in vitro assays (e.g., cytotoxicity, receptor binding). For example:
-
Pyrazole Modification : Ethyl groups enhance lipophilicity, improving blood-brain barrier penetration .
-
Sulfonyl Replacement : Thiourea analogs reduce metabolic degradation .
SAR Comparison Derivative ----------------------------- Ethyl-pyrazole Methyl-sulfonyl
Q. How are metabolic stability and membrane permeability assessed for sulfonylpiperazine derivatives?
- Methodological Answer :
- Metabolic Stability : Liver microsome assays (e.g., human CYP450 isoforms) quantify half-life (t½) via LC-MS .
- Permeability : Caco-2 cell monolayers measure apparent permeability (Papp) to predict intestinal absorption .
Q. How should contradictions in reported biological activities (e.g., antitumor vs. anti-inflammatory) be resolved?
- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line specificity, concentration ranges). Researchers should:
- Replicate studies under standardized conditions (e.g., MTT assay for cytotoxicity).
- Validate targets via siRNA knockdown or competitive binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
